2-Chloro-3-fluoro-4-nitroaniline
Description
2-Chloro-3-fluoro-4-nitroaniline (molecular formula: C₆H₃ClFNO₂) is a halogenated nitroaniline derivative characterized by a nitro group (-NO₂) at the para position (C4), a chlorine atom at the ortho position (C2), and a fluorine atom at the meta position (C3) relative to the amine group (-NH₂). This compound is part of a broader class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of electron-withdrawing groups (NO₂, Cl, F) significantly influences its electronic properties, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZFGDVKVJLYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Trends
Spectroscopic Studies :
- Synthetic Routes: Nucleophilic aromatic substitution (NAS) is favored for introducing amino groups into halogenated nitroarenes. For example, 2-chloro-4-nitroaniline reacts with amines under catalytic conditions .
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